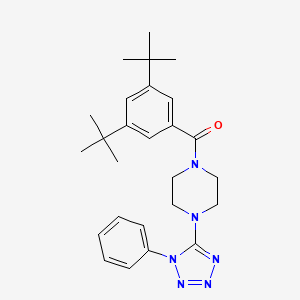![molecular formula C25H41N3O2 B2707561 N-(3-morpholinopropyl)-N'-[4-(4-pentylcyclohexyl)phenyl]urea CAS No. 866137-18-0](/img/structure/B2707561.png)
N-(3-morpholinopropyl)-N'-[4-(4-pentylcyclohexyl)phenyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-morpholinopropyl)-N’-[4-(4-pentylcyclohexyl)phenyl]urea is a synthetic organic compound that belongs to the class of urea derivatives These compounds are known for their diverse applications in various fields, including medicinal chemistry, material science, and industrial chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-morpholinopropyl)-N’-[4-(4-pentylcyclohexyl)phenyl]urea typically involves the reaction of a suitable isocyanate with an amine. One possible synthetic route is as follows:
Starting Materials: 4-(4-pentylcyclohexyl)aniline and 3-morpholinopropyl isocyanate.
Reaction Conditions: The reaction is carried out in an inert solvent such as dichloromethane or toluene, under anhydrous conditions, and at a controlled temperature (e.g., 0-25°C).
Procedure: The isocyanate is added dropwise to a solution of the aniline in the solvent, with continuous stirring. The reaction mixture is then allowed to stir for several hours until completion.
Purification: The product is purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-morpholinopropyl)-N’-[4-(4-pentylcyclohexyl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules and materials.
Biology: Potential use as a biochemical probe or ligand for studying protein interactions.
Medicine: Exploration as a candidate for drug development, particularly in targeting specific receptors or enzymes.
Industry: Use in the formulation of specialty chemicals, polymers, or coatings.
Mécanisme D'action
The mechanism of action of N-(3-morpholinopropyl)-N’-[4-(4-pentylcyclohexyl)phenyl]urea would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved would be elucidated through experimental studies, including binding assays, enzymatic activity measurements, and cellular assays.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3-morpholinopropyl)-N’-phenylurea: Lacks the cyclohexyl group, potentially altering its chemical properties and applications.
N-(3-morpholinopropyl)-N’-[4-(4-methylcyclohexyl)phenyl]urea: Contains a methyl group instead of a pentyl group, which may affect its hydrophobicity and biological activity.
N-(3-morpholinopropyl)-N’-[4-(4-ethylcyclohexyl)phenyl]urea: Contains an ethyl group, which may influence its steric and electronic properties.
Uniqueness
The presence of the pentylcyclohexyl group in N-(3-morpholinopropyl)-N’-[4-(4-pentylcyclohexyl)phenyl]urea imparts unique hydrophobic and steric characteristics, potentially enhancing its interactions with specific molecular targets and its solubility in organic solvents
Propriétés
IUPAC Name |
1-(3-morpholin-4-ylpropyl)-3-[4-(4-pentylcyclohexyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H41N3O2/c1-2-3-4-6-21-7-9-22(10-8-21)23-11-13-24(14-12-23)27-25(29)26-15-5-16-28-17-19-30-20-18-28/h11-14,21-22H,2-10,15-20H2,1H3,(H2,26,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFLAAVANZVGQAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)C2=CC=C(C=C2)NC(=O)NCCCN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H41N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-ethyl-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)butanamide](/img/structure/B2707478.png)
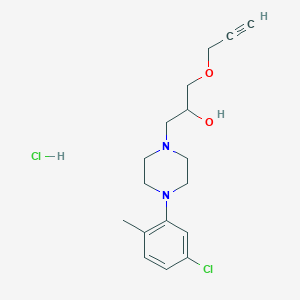
![2-(3,4-dimethoxyphenyl)-5-methyl-7-(3-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2707482.png)
![2-[6,7-dimethoxy-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide](/img/structure/B2707483.png)
![2,5-dimethyl-N-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}furan-3-carboxamide](/img/structure/B2707484.png)
![5-Bromobenzo[d][1,3]dioxole-4-carbonitrile](/img/structure/B2707487.png)
![N-(4-ethoxyphenethyl)-3-(5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide](/img/structure/B2707489.png)
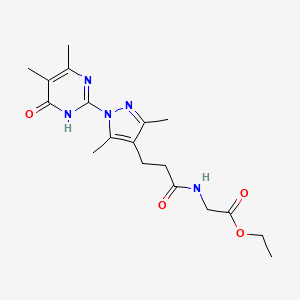
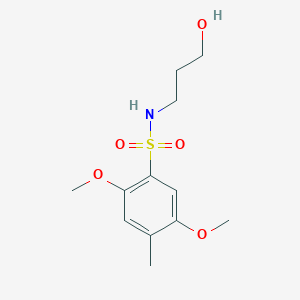
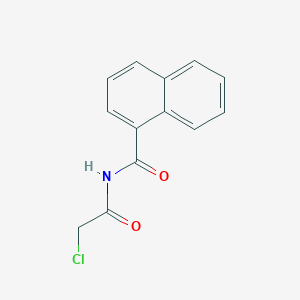
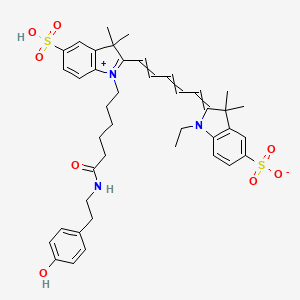
![(5E)-5-[(5-chloro-2-thienyl)methylene]-2-mercapto-1,3-thiazol-4(5H)-one](/img/structure/B2707498.png)
![N-(3,4-dimethylphenyl)-4-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2707499.png)
